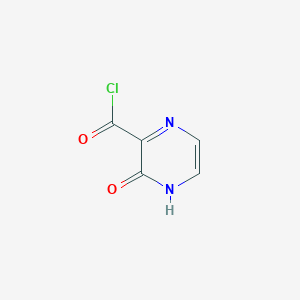

3-Hydroxypyrazine-2-carbonyl chloride

Descripción

3-Hydroxypyrazine-2-carbonyl chloride (C₅H₃ClN₂O₂) is a heterocyclic acyl chloride derivative characterized by a pyrazine ring substituted with a hydroxyl group at position 3 and a carbonyl chloride moiety at position 2. This compound is pivotal in organic synthesis, particularly in nucleophilic substitution reactions, due to the electrophilic nature of the carbonyl chloride group. Its hydroxyl group enhances polarity, influencing solubility and reactivity compared to non-hydroxylated analogs.

Propiedades

IUPAC Name |

2-oxo-1H-pyrazine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPSNEKCBKMUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849354 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-34-6 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Phosphorus Pentachloride (PCl₅)

PCl₅ offers a milder alternative, particularly for acid-sensitive substrates:

$$

\text{C}5\text{H}4\text{N}2\text{O}3 + \text{PCl}5 \rightarrow \text{C}5\text{H}3\text{ClN}2\text{O}2 + \text{POCl}3 + \text{HCl}

$$

Conditions :

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride with catalytic N,N-dimethylformamide (DMF) enables efficient chlorination:

$$

\text{C}5\text{H}4\text{N}2\text{O}3 + (\text{COCl})2 \rightarrow \text{C}5\text{H}3\text{ClN}2\text{O}2 + 2\text{CO}2 + 2\text{HCl}

$$

Advantages :

Reaction Optimization and Parameters

| Parameter | SOCl₂ Method | PCl₅ Method | Oxalyl Chloride Method |

|---|---|---|---|

| Temperature | 70–75°C | 25°C | 0°C to 25°C |

| Reaction Time | 4–6 hours | 2–3 hours | 1–2 hours |

| Yield | 65–75% | ~60% | 70–80% |

| Byproduct Handling | SO₂, HCl | POCl₃, HCl | CO₂, HCl |

- Moisture control : All reactions require anhydrous conditions to prevent hydrolysis of the carbonyl chloride.

- Safety : SOCl₂ and PCl₅ are corrosive and require strict ventilation.

Research Findings and Variations

- Catalytic improvements : Adding DMF (1–2 mol%) accelerates the reaction with SOCl₂ by generating reactive imidazolide intermediates.

- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of the carboxylic acid precursor but may require higher temperatures.

- Purification : Distillation or recrystallization from n-hexane/ethyl acetate mixtures enhances purity (>95%).

Análisis De Reacciones Químicas

Esterification Reactions

3-Hydroxypyrazine-2-carbonyl chloride reacts with alcohols to form esters. For example, reaction with methanol under reflux conditions produces methyl 3-hydroxypyrazine-2-carboxylate:

Reaction Conditions

Key Data

-

¹H NMR (CDCl₃) : δ 4.00 (s, 3H, OCH₃), 8.22 (d, 1H, pyrazine-H), 8.01 (d, 1H, pyrazine-H) .

-

TOF MS (ESI) : m/z 154.0617 [M+H]⁺ (calc. 154.0617 for C₆H₈N₃O₂⁺) .

Amidation Reactions

The compound undergoes nucleophilic acyl substitution with amines to yield carboxamides. For instance, reaction with methylamine produces 3-amino-N-methylpyrazine-2-carboxamide:

Reaction Conditions

-

Reagents : Methylamine (6 eq)

-

Temperature : Room temperature

-

Time : 12 hours

-

Yield : Not explicitly reported, but characterized via NMR .

Key Data

Halogenation Reactions

The hydroxyl group on the pyrazine ring can be substituted with halogens. Bromination using acetic anhydride and hydrobromic acid yields 5-bromo-3-hydroxypyrazine-2-carbonyl chloride:

Reaction Conditions

-

Reagents : Acetic anhydride, HBr

-

Temperature : 40°C

-

Time : 4 hours

Key Data

Anhydride Formation

Reaction with another acyl chloride or carboxylic acid derivative forms mixed anhydrides. This is exemplified in its use for synthesizing anti-SARS-CoV-2 agents:

Reaction Conditions

Key Data

-

The product (6-fluoro-3-hydroxypyrazine-2-carbonyl chloride derivative) was confirmed via HRMS and NMR, though specific values were not disclosed .

Hydrolysis and Decarboxylation

Under basic conditions, the carbonyl chloride hydrolyzes to 3-hydroxypyrazine-2-carboxylic acid, which can decarboxylate:

Reaction Conditions

Key Data

Comparative Reaction Table

Mechanistic Insights

-

Nucleophilic Acyl Substitution : The carbonyl carbon undergoes attack by nucleophiles (e.g., amines, alcohols), facilitated by the electron-withdrawing pyrazine ring.

-

Electrophilic Aromatic Substitution : Halogenation occurs at the C5 position due to directing effects of the hydroxyl and carbonyl groups .

-

Acid Chloride Reactivity : SOCl₂ converts carboxylic acids to acyl chlorides, which are subsequently used in esterification/amidation .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Hydroxypyrazine-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly antiviral agents.

Antiviral Activity

Recent studies highlight its role in synthesizing compounds with antiviral properties against several RNA viruses. For instance, derivatives of this compound have shown effectiveness against:

- Influenza Virus

- Zika Virus

- West Nile Virus

- COVID-19 (SARS-CoV-2)

These derivatives act as selective inhibitors of RNA-dependent RNA polymerase, a critical enzyme for viral replication .

Case Study: Synthesis of Antiviral Agents

A notable example is the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide from this compound. This compound has been investigated for its potential as an antiviral agent against SARS-CoV-2. The synthetic route involves several steps, including the formation of key intermediates that enhance the compound's efficacy against viral infections .

Synthetic Methodologies

The compound is also utilized in various synthetic methodologies to produce other heterocyclic compounds.

Synthetic Pathways

The synthetic routes involving this compound often include:

- Formation of Imine Intermediates : Reaction with amines to form imines, which can be further transformed into more complex structures.

- Coupling Reactions : Used as a coupling agent in the synthesis of more complex molecules, especially in drug discovery .

Data Table: Synthetic Routes and Yields

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Imine Formation | This compound | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | 85 |

| Coupling Reaction | This compound | Various heterocycles | Varies |

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound is explored for its potential use in agrochemicals.

Pesticide Development

Compounds derived from this chlorinated pyrazine are being studied for their efficacy as pesticides and herbicides. The structural properties allow for modifications that can enhance biological activity against pests while minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of 3-hydroxypyrazine-2-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. In biological systems, its derivatives may act as enzyme inhibitors by binding to active sites and interfering with enzymatic activity.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-Hydroxypyrazine-2-carbonyl chloride and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Properties |

|---|---|---|---|---|

| This compound | C₅H₃ClN₂O₂ | 176.984* | -OH (3), -COCl (2) | High polarity, acidic hydroxyl group |

| 6-Chloropyrazine-2-carbonyl chloride | C₅H₂Cl₂N₂O | 176.984 | -Cl (6), -COCl (2) | Lower polarity, higher electrophilicity |

| 3-Chlorothiophene-2-carbonyl chloride | C₅H₂Cl₂NOS | 210.10 | -Cl (3), -COCl (2), thiophene | Sulfur-containing ring, altered reactivity |

| Pyrazine-2-carbonyl chloride hydrochloride | C₅H₄ClN₂O·HCl | 198.46 | -COCl (2), hydrochloride salt | Enhanced stability, ionic solubility |

*Note: Molecular weight inferred from analogous compounds in and .

Physical and Chemical Properties

- Solubility: The hydroxyl group in this compound increases solubility in polar solvents (e.g., methanol or water) compared to 6-chloro and thiophene analogs, which are more lipophilic .

- Acidity : The hydroxyl group (pKa ~8–10) makes the compound moderately acidic, enabling deprotonation under basic conditions, unlike chloro-substituted analogs .

- Stability : Hydroxyl groups may reduce thermal stability compared to halogenated derivatives, necessitating storage at lower temperatures .

Actividad Biológica

3-Hydroxypyrazine-2-carbonyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis routes, and relevant case studies.

This compound, with the molecular formula CHClNO, is characterized by the presence of a hydroxyl group and a carbonyl chloride functional group attached to a pyrazine ring. Its structure is pivotal in determining its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, often starting from simpler pyrazine derivatives. Various synthetic routes have been explored, including:

- Amidation Reactions : Utilizing 3-hydroxypyrazine-2-carboxylic acid as a precursor.

- Electrophilic Chlorination : Introducing the carbonyl chloride group through chlorination reactions.

The efficiency of these routes has been documented, with yields varying significantly depending on the specific method employed. For example, one study reported a yield of 32% using optimized conditions for the synthesis of related compounds .

Antiviral Activity

One of the most notable applications of this compound derivatives is in antiviral drug development. For instance, compounds derived from this structure have been investigated for their effectiveness against RNA viruses, including SARS-CoV-2. The mechanism involves inhibition of viral RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication .

Antimycobacterial Activity

Research has shown that certain derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for some substituted pyrazines have been reported as low as 6.25 µg/mL, indicating potent activity .

Antifungal Activity

In vitro studies have demonstrated that derivatives can also exhibit antifungal properties against strains such as Trichophyton mentagrophytes. The MIC values for these compounds ranged from moderate to high efficacy compared to standard antifungal agents .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Favipiravir : A notable derivative synthesized from related compounds has shown promising results in treating viral infections, including those caused by influenza and coronaviruses. Its mechanism involves incorporation into viral RNA, leading to premature termination of RNA synthesis .

- Antimycobacterial Agents : Compounds derived from this scaffold have been tested for their ability to inhibit mycobacterial growth, with results suggesting that structural modifications can enhance efficacy while reducing toxicity .

Research Findings

A summary table below encapsulates key findings from various studies regarding the biological activities associated with this compound and its derivatives:

Q & A

Synthesis and Reaction Optimization

Basic Question: Q. What are the standard synthetic routes for preparing 3-hydroxypyrazine-2-carbonyl chloride, and what reagents are critical for its chlorination? The compound is typically synthesized via chlorination of 3-hydroxypyrazine-2-carboxamide using phosphorous oxychloride (POCl₃) . This reaction replaces the hydroxyl group with chlorine while dehydrating the carboxamide to a nitrile, yielding intermediates like 3-chloro-2-cyanopyrazine. Subsequent methoxylation or hydrolysis steps can modify the nitrile group . Key considerations include stoichiometric control of POCl₃ and reaction temperature (80–100°C) to avoid over-chlorination.

Advanced Question: Q. How can reaction conditions be optimized to mitigate competing side reactions during chlorination? Competing hydrolysis or incomplete chlorination can occur due to moisture or insufficient POCl₃. Optimization involves:

- Dry conditions : Use anhydrous solvents (e.g., toluene) and inert atmospheres (N₂/Ar).

- Catalytic additives : Small amounts of DMF or pyridine accelerate chlorination by activating POCl₃.

- Stepwise quenching : Gradual addition of POCl₃ and post-reaction neutralization with ice-cold water to stabilize intermediates .

Characterization and Spectral Analysis

Basic Question: Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- IR spectroscopy : Confirms the C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons (pyrazine ring) appear as singlet/multiplet peaks (δ 8.5–9.5 ppm), while carbonyl carbons resonate at δ 160–170 ppm.

- Elemental analysis : Validates C, H, N, and Cl content with <0.3% deviation .

Advanced Question: Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved? Unexpected splitting may arise from tautomerism or impurities. Solutions include:

- Variable-temperature NMR : Assess dynamic equilibria (e.g., keto-enol tautomerism).

- High-resolution mass spectrometry (HRMS) : Rule out impurities by confirming molecular ion peaks.

- X-ray crystallography : Resolve ambiguous structures via single-crystal analysis .

Functionalization Strategies

Basic Question: Q. What nucleophiles react preferentially with this compound, and under what conditions? The acyl chloride reacts readily with:

- Amines : Form amides in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0–25°C).

- Alcohols : Generate esters via Steglich esterification (DCC/DMAP).

- Hydrazines : Yield hydrazides in ethanol/THF at reflux .

Advanced Question: Q. How can regioselectivity challenges in pyrazine-ring functionalization be addressed? Regioselectivity is influenced by:

- Directing groups : Electron-withdrawing substituents (e.g., Cl) direct electrophiles to meta positions.

- Protection/deprotection : Temporary protection of the hydroxyl group (e.g., silylation) enables selective functionalization of the carbonyl .

Computational and Mechanistic Studies

Advanced Question: Q. What computational methods are used to predict the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Models interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- Reaction pathway simulations : Identify transition states and energy barriers for chlorination/hydrolysis using Gaussian or ORCA .

Stability and Handling

Basic Question: Q. What are the critical storage and handling protocols to prevent decomposition?

- Storage : Keep under inert gas (Ar) at –20°C in sealed, desiccated containers.

- Handling : Use moisture-free gloves and glassware. Avoid prolonged exposure to light, which can induce radical degradation .

Advanced Question: Q. What mechanisms drive hydrolysis of this compound, and how can they be suppressed? Hydrolysis proceeds via nucleophilic attack by water on the electrophilic carbonyl carbon. Suppression strategies include:

- Low-temperature reactions (<0°C).

- Protic solvent avoidance : Use aprotic solvents (e.g., DCM, THF).

- Scavengers : Add molecular sieves or anhydrous salts (MgSO₄) to absorb moisture .

Biological Activity Profiling

Advanced Question: Q. How can researchers design assays to evaluate the bioactivity of derivatives?

- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based kinetic measurements.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.

- DNA interaction studies : Employ UV-Vis titration or ethidium bromide displacement to assess intercalation .

Data Contradiction Analysis

Advanced Question: Q. How should researchers resolve discrepancies in reported melting points or spectral data?

- Reproducibility checks : Replicate synthesis under standardized conditions.

- Impurity profiling : Use HPLC-MS to identify byproducts.

- Cross-validation : Compare data with structurally analogous compounds (e.g., pyrazine-2-carbonyl chlorides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.